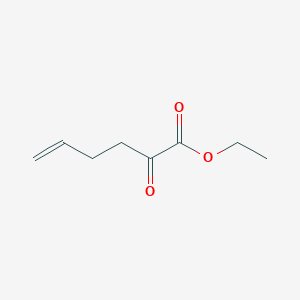

Ethyl 2-oxohex-5-enoate

Descripción general

Descripción

Ethyl 2-oxohex-5-enoate is an organic compound with the molecular formula C8H12O3. It is an ester derivative of 2-oxohex-5-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure, which includes both an ester functional group and a conjugated double bond. These features make it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-oxohex-5-enoate can be synthesized through several methods. One common approach involves the esterification of 2-oxohex-5-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to drive the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-oxohex-5-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester under acidic or basic conditions.

Major Products:

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Forms new esters or amides.

Aplicaciones Científicas De Investigación

Ethyl 2-oxohex-5-enoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It is investigated for its potential in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.

Mecanismo De Acción

The mechanism of action of ethyl 2-oxohex-5-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to the formation of various intermediates, depending on the nature of the nucleophile and the reaction conditions. The conjugated double bond in the compound also allows for additional reactivity, such as electrophilic addition reactions.

Comparación Con Compuestos Similares

Ethyl 2-oxopentanoate: Similar structure but lacks the conjugated double bond.

Methyl 2-oxohex-5-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its combination of an ester functional group and a conjugated double bond. This dual functionality provides a higher degree of reactivity and versatility in chemical synthesis compared to similar compounds that lack one of these features.

Actividad Biológica

Ethyl 2-oxohex-5-enoate is an organic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a keto group and an alkene, which contribute to its reactivity. The compound has the molecular formula and a molecular weight of approximately 158.19 g/mol. Its structure allows for various chemical reactions, particularly Michael additions and condensation reactions, making it a versatile intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, enhancing or inhibiting their activity. For instance, it can serve as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways.

- Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxic properties against certain cancer cell lines. This activity is thought to arise from its ability to induce apoptosis or inhibit cell proliferation.

- Antimicrobial Activity : Some research has suggested that this compound possesses antimicrobial properties, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various compounds on human tumor cell lines, this compound demonstrated significant inhibition of cell growth in several tested lines. The IC50 values indicated potent activity, especially against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) .

- Enzymatic Reactions : this compound was utilized as a substrate in enzyme-catalyzed reactions involving aldolases and dehydrogenases. The results showed that the compound could be transformed into more complex molecules with high enantioselectivity, suggesting its utility in asymmetric synthesis .

- Antimicrobial Studies : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited moderate antibacterial activity. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 3-ketohexanoate | Moderate cytotoxicity | |

| Methyl 3-oxohexanoate | Lower reactivity compared to ethyl | |

| Ethyl 4-oxohexanoate | Different reactivity profile | |

| Ethyl 2-methylacrylate | Primarily used in polymerization |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-oxohex-5-enoate, and how can purity be optimized?

- Methodological Answer : this compound is typically synthesized via enolate alkylation or arylation reactions. For example, pyruvate enolate intermediates can be functionalized using OBO esters to stabilize reactive intermediates, as demonstrated in analogous syntheses of related α-keto esters . Purity optimization involves chromatographic techniques (e.g., flash chromatography) and spectroscopic validation (¹H/¹³C NMR) to confirm absence of side products. Recrystallization in non-polar solvents (hexane/ethyl acetate) may further enhance purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester and α-keto functionalities. Coupling constants (e.g., vinyl protons in the hex-5-ene moiety) should align with expected stereochemistry .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL or SHELXTL is recommended. ORTEP-3 can visualize thermal ellipsoids to assess crystallographic disorder .

- IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and ester C–O bonds (~1200–1300 cm⁻¹) provide functional group validation .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : The compound’s α-keto ester group is sensitive to hydrolysis. Store under inert atmosphere (argon/nitrogen) at –20°C. For kinetic studies, monitor degradation via HPLC or GC-MS under varying pH and temperature conditions to establish stability profiles .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in enolate-mediated reactions?

- Methodological Answer : The α-keto group enhances enolate stabilization, enabling nucleophilic attacks at the β-carbon. Computational studies (DFT or MD simulations) can model transition states and regioselectivity. Experimental validation via deuterium-labeling or kinetic isotope effects (KIE) may resolve competing pathways .

Q. How should researchers address contradictory spectroscopic data in structural assignments?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR bands) may arise from tautomerism or impurities. Use multi-technique validation:

- Variable Temperature (VT) NMR : Detect dynamic processes like keto-enol tautomerism.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity.

- Crystallographic Refinement : Cross-validate with SHELXL-determined bond lengths/angles .

Q. What strategies improve reproducibility in catalytic applications of this compound?

- Methodological Answer : Document reaction conditions exhaustively (e.g., solvent purity, catalyst loading, moisture levels). Use statistical tools (ANOVA, error propagation analysis) to quantify variability. Publish raw data (e.g., crystallographic .cif files) and computational workflows to enable replication .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

- Methodological Answer : Molecular dynamics (MD) simulations or density functional theory (DFT) can model interactions with catalysts (e.g., organocatalysts or transition metals). Validate predictions with kinetic studies (e.g., Eyring plots) or isotopic tracing. Software like Gaussian or ORCA is recommended for energy profile calculations .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing kinetic data involving this compound?

- Methodological Answer : Non-linear regression (e.g., Michaelis-Menten fitting) for enzyme-catalyzed reactions. For non-enzymatic systems, use pseudo-first-order kinetics. Report confidence intervals and employ tools like GraphPad Prism or R for robust error analysis .

Q. How should researchers present crystallographic data to meet journal standards?

- Methodological Answer : Include CIF files, R-values, and thermal parameters. Use SHELXL for refinement and ORTEP-3 for graphical representations. Annotate disorder models and hydrogen bonding networks to support structural claims .

Q. Ethical and Methodological Rigor

Q. What ethical considerations apply when publishing synthetic methodologies involving this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose hazards (e.g., toxicity of intermediates) and ensure raw data (spectra, chromatograms) are archived in repositories like Zenodo or ICSP .

Propiedades

IUPAC Name |

ethyl 2-oxohex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-5-6-7(9)8(10)11-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZLGJIMYFLLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448312 | |

| Record name | Ethyl 2-oxohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102337-17-7 | |

| Record name | Ethyl 2-oxohex-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.